molecular formula C26H22N2O5 B11134257 3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(3-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11134257
M. Wt: 442.5 g/mol
InChI Key: NIOJASFNNPBCKZ-GYHWCHFESA-N
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Description

3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including hydroxyl, carbonyl, and pyrrolidone, which contribute to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the pyrrolidone ring: This can be synthesized through cyclization of appropriate amide precursors.

    Coupling reactions: The final compound is assembled through coupling reactions involving the benzofuran, pyrrolidone, and pyridine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Optimization of reaction conditions: Adjusting temperature, pressure, and solvent systems to enhance reaction rates and yields.

    Purification techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, preventing their normal function.

    Receptor binding: The compound may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • N-(3-Hydroxy-5-methylphenyl)-3-methylbutanamide
  • 5-Hydroxy-3-methylpyridinecarboxylic acid

Uniqueness

3-HYDROXY-5-(3-HYDROXYPHENYL)-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse reactivity and potential applications. Its combination of hydroxyl, carbonyl, and pyrrolidone groups distinguishes it from other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H22N2O5/c1-15-11-19-12-18(5-6-21(19)33-15)24(30)22-23(17-3-2-4-20(29)13-17)28(26(32)25(22)31)14-16-7-9-27-10-8-16/h2-10,12-13,15,23,29-30H,11,14H2,1H3/b24-22-

InChI Key

NIOJASFNNPBCKZ-GYHWCHFESA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC(=CC=C5)O)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=NC=C4)C5=CC(=CC=C5)O)O

Origin of Product

United States

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